molecular formula C13H11ClN2OS B2418642 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime CAS No. 338966-93-1

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime

Cat. No. B2418642
CAS RN: 338966-93-1
M. Wt: 278.75
InChI Key: QFRULRNYYUAPBA-CXUHLZMHSA-N
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Description

6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde is a chemical compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 . It is used for proteomics research .

Physical and Chemical Properties This compound has a melting point of 61.5-63.5°C . The InChI code for this compound is 1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and chemical properties of compounds related to 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves using 4-chlorophenoxyacetic acid as a precursor, which is structurally similar to 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime. These compounds have shown potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Chemiluminescence

  • Another study investigated the synthesis of sulfanyl-substituted bicyclic dioxetanes, where derivatives of 4-chlorophenyl, a component of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime, were used. These dioxetanes displayed stable chemiluminescence properties, highlighting potential applications in analytical chemistry and biological imaging (Watanabe et al., 2010).

Crystal Structure Analysis

  • The crystal structure of compounds containing 4-chlorophenyl groups, such as 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, was analyzed to understand their molecular geometry and intermolecular interactions. This research is crucial for designing molecules with specific properties for applications in materials science and pharmacology (Caracelli et al., 2018).

Antibacterial and Antiviral Properties

  • Several studies have synthesized derivatives containing 4-chlorophenyl and explored their antibacterial and antiviral properties. For example, the synthesis of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives showed significant antibacterial, hemolytic, and thrombolytic activities, suggesting potential applications in developing new treatments for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Insecticidal Activity

  • Research into sulfoximines, a class of insecticides, has found that compounds such as sulfoxaflor, which contain structural elements similar to 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime, are effective against sap-feeding insects and resistant to neonicotinoids. This suggests potential agricultural applications for derivatives of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime in pest control (Sparks et al., 2013).

Safety and Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-17-16-9-10-2-7-13(15-8-10)18-12-5-3-11(14)4-6-12/h2-9H,1H3/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRULRNYYUAPBA-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CN=C(C=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CN=C(C=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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